(E/Z)-ZL0420

Airway inflammation Pulmonary fibrosis TLR3 innate immunity

(E/Z)-ZL0420 (CAS: 2229039-45-4), a racemic mixture of (Z)-ZL0420 and (E)-ZL0420 isomers , is a potent and selective bromodomain-containing protein 4 (BRD4) inhibitor. (E)-ZL0420 demonstrates nanomolar inhibitory activity with IC₅₀ values of 27 nM against BRD4 BD1 and 32 nM against BRD4 BD2.

Molecular Formula C16H16N4O2
Molecular Weight 296.32 g/mol
Cat. No. B15569212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E/Z)-ZL0420
Molecular FormulaC16H16N4O2
Molecular Weight296.32 g/mol
Structural Identifiers
InChIInChI=1S/C16H16N4O2/c1-9-6-14(12(17)8-15(9)21)20-19-11-3-4-13-10(7-11)2-5-16(22)18-13/h3-4,6-8,21H,2,5,17H2,1H3,(H,18,22)
InChIKeyANMQADUROYWADA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(E/Z)-ZL0420 Chemical Profile and Core Pharmacology for BET Bromodomain Research Procurement


(E/Z)-ZL0420 (CAS: 2229039-45-4), a racemic mixture of (Z)-ZL0420 and (E)-ZL0420 isomers [1], is a potent and selective bromodomain-containing protein 4 (BRD4) inhibitor. (E)-ZL0420 demonstrates nanomolar inhibitory activity with IC₅₀ values of 27 nM against BRD4 BD1 and 32 nM against BRD4 BD2 [2]. The compound was developed through structure-based drug design and binds within the acetyl-lysine (KAc) binding pocket of BRD4, forming critical hydrogen bond interactions with Asn140 directly and Tyr97 indirectly via a water molecule [3]. The compound is available from multiple commercial vendors in ≥98% purity and is exclusively for research use.

Why (E/Z)-ZL0420 Cannot Be Simply Substituted with Generic BET Bromodomain Inhibitors


Substitution of (E/Z)-ZL0420 with non-selective BET bromodomain inhibitors such as JQ1 or RVX208, or with alternative BRD4-selective compounds like ZL0454, introduces quantifiable differences in target engagement, selectivity, and downstream functional outcomes. (E/Z)-ZL0420 demonstrates a distinct selectivity profile with IC₅₀ values of 803 nM against BRD2-BD1 and 1736 nM against BRD2-BD2, representing approximately 30-fold and 54-fold selectivity for BRD4 BD1 over BRD2 bromodomains, respectively . In head-to-head comparative in vivo studies, ZL0420 exhibited superior efficacy in reducing airway inflammation and fibrosis compared to non-selective BET inhibitors JQ1 and RVX208 when administered at equivalent doses [1]. Furthermore, ZL0420 demonstrates submicromolar potency (IC₅₀ 0.49–0.86 μM) in suppressing TLR3-dependent innate immune gene programs in human small airway epithelial cells, a functional cellular readout that distinguishes it from compounds lacking validated selectivity and efficacy in this specific disease-relevant context . These quantitative differences render generic substitution scientifically unsound for studies requiring BRD4-selective target engagement or validated in vivo anti-inflammatory efficacy.

(E/Z)-ZL0420 Quantitative Differentiation Evidence: Direct Comparator Data for Scientific Selection


(E/Z)-ZL0420 Superior In Vivo Anti-Fibrotic and Anti-Inflammatory Efficacy vs. Non-Selective BET Inhibitors JQ1 and RVX208 at Equivalent Doses

(E/Z)-ZL0420 demonstrates significantly greater in vivo efficacy than non-selective BET bromodomain inhibitors JQ1 and RVX208 in reducing poly(I:C)-induced weight loss, airway fibrosis, and collagen deposition in a mouse model of chronic airway remodeling. The ZL inhibitors (ZL0420 and ZL0454) more potently reduced fibrosis as assessed by microcomputed tomography and second harmonic generation microscopy, with these measures correlating with histopathological collagen deposition [1]. Critically, the ZL inhibitors were more effective than the non-selective BET inhibitors JQ1 and RVX208 at equivalent doses, reversing TLR3-associated airway hyperresponsiveness and increasing lung compliance in vivo [1].

Airway inflammation Pulmonary fibrosis TLR3 innate immunity Chronic airway remodeling

(E/Z)-ZL0420 Submicromolar Cellular Potency in Suppressing TLR3-Dependent Innate Immune Gene Program in Human Small Airway Epithelial Cells

(E/Z)-ZL0420 exhibits submicromolar potency in inhibiting the TLR3-dependent innate immune gene program in cultured human small airway epithelial cells (hSAECs). The compound suppresses expression of key pro-inflammatory and immune response genes with IC₅₀ values ranging from 0.49 μM to 0.86 μM [1]. Specifically, ZL0420 inhibits poly(I:C)-induced expression of ISG54 (IC₅₀ = 0.49 μM), ISG56 (IC₅₀ = 0.51 μM), IL-8 (IC₅₀ = 0.86 μM), and Groβ (IC₅₀ = 0.54 μM) genes [1]. Additionally, ZL0420 inhibits poly(I:C)-induced expression of innate immune genes IL6 (IC₅₀ = 0.54 μM) and CIG5 (IC₅₀ = 0.51 μM) in hSAECs .

TLR3 signaling Innate immunity Gene expression Human small airway epithelial cells

(E/Z)-ZL0420 Selectivity Profile: 30-Fold to 54-Fold Preference for BRD4 BD1 over BRD2 Bromodomains

(E/Z)-ZL0420 exhibits a well-characterized selectivity profile with significantly reduced activity against the related BET family member BRD2. While the compound inhibits BRD4 BD1 with an IC₅₀ of 27 nM and BRD4 BD2 with an IC₅₀ of 32 nM [1], it demonstrates substantially weaker inhibition of BRD2 bromodomains with IC₅₀ values of 803 nM for BRD2-BD1 and 1736 nM for BRD2-BD2 . This represents approximately 30-fold selectivity for BRD4 BD1 over BRD2-BD1, and 54-fold selectivity for BRD4 BD1 over BRD2-BD2. BindingDB TR-FRET assay data confirm an IC₅₀ of 1740 nM for BRD2 [2], consistent with the reported selectivity margin.

BET bromodomain selectivity BRD2 selectivity BRD4-specific inhibition Off-target profiling

(E/Z)-ZL0420 Intravenous Pharmacokinetics: High Drug Exposure (AUC) and Moderate Half-Life in Mice

(E/Z)-ZL0420 demonstrates favorable pharmacokinetic properties when administered intravenously in mouse models. Intravenous administration of ZL0420 yields excellent drug exposure characterized by a high area under the curve (AUC) value and a moderate elimination half-life [1]. In contrast, oral administration results in relatively high clearance and low exposure, with low oral bioavailability . These PK parameters inform experimental design by defining the optimal route of administration for achieving sustained target engagement in vivo.

Pharmacokinetics Drug exposure AUC Half-life IV administration

(E/Z)-ZL0420 Molecular Docking: Defined Binding Interactions with BRD4 BD1 (Asn140 and Tyr97)

(E/Z)-ZL0420 docks into the acetyl-lysine (KAc) binding pocket of BRD4 BD1 with a structurally characterized binding mode. The compound forms critical hydrogen bond interactions with Asn140 directly and with Tyr97 indirectly via a coordinated water molecule [1][2]. Structural superimposition studies comparing ZL0420 (green) and its analog ZL0454 (yellow) docked into BRD4 BD1 reveal subtle differences in their binding conformations within the KAc binding pocket, including positioning relative to the WPF (Trp81-Pro82-Phe83) shelf and ZA loop region [2]. These defined binding interactions provide a structural rationale for the compound's potency and selectivity profile.

Structure-based drug design Molecular docking BRD4 binding pocket Hydrogen bonding

(E/Z)-ZL0420 Disruption of BRD4 Complex with Pol II and Histones

(E/Z)-ZL0420 functionally disrupts the BRD4 complex with RNA polymerase II (Pol II) and histones, a key mechanistic readout distinguishing BRD4-selective inhibitors from compounds that target other epigenetic regulators . This disruption of the BRD4-Pol II transcriptional elongation complex contributes to the compound's ability to suppress TLR3-dependent innate immune gene expression in human small airway epithelial cells. In addition, ZL0420 disrupts BRD4 HAT (histone acetyltransferase) activity and complex formation with RelA (NF-κB), as demonstrated in mechanistic studies of chronic airway remodeling [1].

BRD4-Pol II interaction Epigenetic regulation Transcriptional elongation Histone acetylation

(E/Z)-ZL0420 Optimal Research Application Scenarios Based on Quantitative Differentiation Evidence


Preclinical Studies of TLR3-Driven Innate Airway Inflammation and Neutrophilic Infiltration

(E/Z)-ZL0420 is optimally suited for preclinical studies investigating TLR3-mediated innate airway inflammation, where it has demonstrated near-complete blockade of neutrophil accumulation around small and medium-sized airways induced by poly(I:C) administration [1]. In vivo efficacy has been validated at 10 mg/kg intraperitoneal dosing in mouse models, showing potent reduction of airway inflammation with low toxicity [1]. This application is supported by submicromolar cellular potency against TLR3-dependent innate immune genes (ISG54, ISG56, IL-8, Groβ, IL6, CIG5) in hSAECs [2].

Chronic Airway Remodeling and Pulmonary Fibrosis Models Requiring BRD4-Selective Target Engagement

For chronic airway remodeling and pulmonary fibrosis studies, (E/Z)-ZL0420 provides a critical advantage over non-selective BET inhibitors (JQ1, RVX208), having demonstrated superior efficacy at equivalent doses in reducing poly(I:C)-induced weight loss, fibrosis (assessed by micro-CT and second harmonic generation microscopy), and collagen deposition [3]. The compound reverses TLR3-associated airway hyperresponsiveness and increases lung compliance in vivo [3], outcomes not equivalently achieved with pan-BET inhibition. This scenario leverages the compound's BRD4 selectivity and validated in vivo anti-fibrotic efficacy.

BRD4-Specific Mechanistic Studies Requiring Discrimination from BRD2-Dependent Biology

(E/Z)-ZL0420 is the compound of choice for mechanistic studies that require discrimination between BRD4-dependent and BRD2-dependent biology. With 30-fold to 54-fold selectivity for BRD4 BD1 over BRD2 bromodomains (BRD2-BD1 IC₅₀ = 803 nM; BRD2-BD2 IC₅₀ = 1736 nM) [4], (E/Z)-ZL0420 enables cleaner interpretation of BRD4-specific phenotypes compared to pan-BET inhibitors such as JQ1, which inhibit multiple BET family members with comparable potency. This application is further supported by the compound's defined structural binding mode to the BRD4 KAc pocket, including direct hydrogen bonding with Asn140 and water-mediated interaction with Tyr97 [5].

BRD4-Selective In Vivo Pharmacodynamic Studies with Defined IV PK Parameters

For in vivo pharmacodynamic studies requiring sustained drug exposure, (E/Z)-ZL0420 offers a characterized pharmacokinetic profile with high AUC and moderate half-life following intravenous or intraperitoneal administration . This PK profile supports once-daily dosing regimens for robust target engagement in mouse models, as demonstrated in published efficacy studies using 10 mg/kg IP administration [1]. Researchers should note the compound's low oral bioavailability, which necessitates parenteral administration for systemic target engagement .

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